molecular formula C19H14BrNO4 B11081135 3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

Cat. No.: B11081135
M. Wt: 400.2 g/mol
InChI Key: PIOOFNUGFUFAHD-UHFFFAOYSA-N
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Description

3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-pyridine core with benzyl and bromo substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione can be achieved through various synthetic routes. One common method involves the Reformatsky reaction, which is a well-known procedure for constructing chromeno-pyridine frameworks . This reaction typically involves the condensation of an α-halo ester with a carbonyl compound in the presence of a zinc reagent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Reformatsky reaction can be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione stands out due to its unique combination of benzyl and bromo substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14BrNO4

Molecular Weight

400.2 g/mol

IUPAC Name

3-benzyl-9-bromo-4a,10b-dihydro-1H-chromeno[3,4-c]pyridine-2,4,5-trione

InChI

InChI=1S/C19H14BrNO4/c20-12-6-7-15-13(8-12)14-9-16(22)21(10-11-4-2-1-3-5-11)18(23)17(14)19(24)25-15/h1-8,14,17H,9-10H2

InChI Key

PIOOFNUGFUFAHD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(=O)N(C1=O)CC3=CC=CC=C3)C(=O)OC4=C2C=C(C=C4)Br

Origin of Product

United States

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